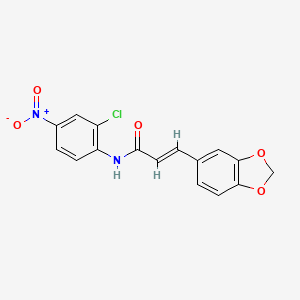![molecular formula C21H26N2O2 B5408340 9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5408340.png)
9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane, also known as DMQX or UBP302, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of spirocyclic compounds and has been found to exhibit unique pharmacological properties that make it a valuable tool for investigating the role of certain neurotransmitters in the brain.
Mécanisme D'action
9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane acts as a competitive antagonist of the AMPA receptors, which are involved in mediating fast excitatory neurotransmission in the brain. By blocking the activity of these receptors, this compound can modulate synaptic transmission and alter neuronal excitability. This mechanism of action has been found to be useful in investigating the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, particularly in the central nervous system. By blocking the activity of AMPA receptors, this compound can modulate synaptic plasticity and alter the strength of synaptic connections. This has been found to have implications for learning and memory processes, as well as for the development of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane in laboratory experiments is its selectivity for AMPA receptors. This allows researchers to investigate the role of these receptors specifically, without affecting other neurotransmitter systems. However, one limitation of this compound is that it can also block kainate receptors at high concentrations, which may complicate its use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on 9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane and its potential applications in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and stroke, and how this compound can be used to investigate these processes. Another area of interest is the development of new compounds based on this compound that may have even greater selectivity and potency for AMPA receptors. Overall, this compound is a valuable tool for investigating the role of glutamate receptors in the brain, and has the potential to lead to new insights into the pathophysiology of neurological disorders.
Méthodes De Synthèse
The synthesis of 9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane involves the reaction of 2,4-dimethylquinoline with 3-oxa-9-azaspiro[5.5]undecane-9-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
9-[(2,4-dimethylquinolin-7-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This molecule has been found to selectively block the activity of certain ionotropic glutamate receptors, specifically the AMPA receptors. This makes this compound a valuable tool for investigating the role of these receptors in various physiological and pathological conditions.
Propriétés
IUPAC Name |
(2,4-dimethylquinolin-7-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-15-13-16(2)22-19-14-17(3-4-18(15)19)20(24)23-9-5-21(6-10-23)7-11-25-12-8-21/h3-4,13-14H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDWEYGAHFRRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)C(=O)N3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~,N~1~-diethyl-N~4~-[4-(4-morpholinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5408258.png)


![4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5408299.png)
![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-bromobenzamide](/img/structure/B5408302.png)
![3-[3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5408303.png)
![2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxo-N-propylacetamide](/img/structure/B5408311.png)
![9-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methyl]-7-(5-methyl-2-thienyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5408313.png)
![3-(2,4-dichlorophenyl)-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)acrylamide](/img/structure/B5408315.png)
![[1'-(3-chloro-4-ethoxybenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5408319.png)

![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
![4-chloro-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5408341.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
